molecular formula C19H16N2O3 B13136132 Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate CAS No. 192227-33-1

Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate

Cat. No.: B13136132
CAS No.: 192227-33-1
M. Wt: 320.3 g/mol
InChI Key: YNGAFGKXRHXKMX-UHFFFAOYSA-N
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Description

Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate (molecular formula: C₁₉H₁₆N₂O₃) is a benzoate ester derivative featuring a methoxy group linked to a [2,2'-bipyridin]-6-yl moiety. The bipyridinyl group is a bidentate ligand, enabling strong coordination with transition metals such as platinum. This structural feature underpins its utility in diverse fields, including medicinal chemistry (e.g., DNA-interacting agents) and materials science (e.g., organic electronics) .

Properties

CAS No.

192227-33-1

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 2-[(6-pyridin-2-ylpyridin-2-yl)methoxy]benzoate

InChI

InChI=1S/C19H16N2O3/c1-23-19(22)15-8-2-3-11-18(15)24-13-14-7-6-10-17(21-14)16-9-4-5-12-20-16/h2-12H,13H2,1H3

InChI Key

YNGAFGKXRHXKMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=NC(=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in studies involving metal ion interactions with biological molecules.

    Industry: Used in catalysis and material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate involves its ability to act as a ligand, forming stable complexes with metal ions. The bipyridine moiety provides two nitrogen atoms that can coordinate with metal centers, facilitating various catalytic and coordination processes.

Comparison with Similar Compounds

Coordination Complexes in Medicinal Chemistry

Compound : (2-([2,2'-Bipyridin]-6-yl)phenyl)platinum(II) complex

  • Structure : Incorporates the target compound as a ligand, coordinated to a platinum(II) center.
  • Applications : Designed to bind topologically diverse DNA structures, including G-quadruplexes (e.g., c-myc oncogene promoter) and telomeric hybrids.
  • The bipyridinyl moiety enhances planarity and stacking interactions with DNA, critical for stabilizing non-canonical structures.
  • Comparison : Unlike the free ligand (target compound), the platinum complex demonstrates enhanced DNA-binding efficacy due to metal coordination, highlighting the importance of the metal center in biological activity.

Organic Electronics Materials

Compound : 6′′-(4-([2,2′-Bipyridin]-6-yl)-2-(5H-dibenzo[b,d]borolyl)phenyl)-2,2′:6′,3′′-terpyridine (spB-BPy2)

  • Structure : Combines terpyridine, bipyridinyl, and borolyl groups.
  • Applications : Electron-transport layer in inverted OLEDs.
  • Key Findings :
    • Electron-injection efficiency in OLEDs depends on interactions between spB-BPy2 and lithium fluoride (LiF), where poor coordination limits performance .
    • The bipyridinyl group facilitates electron transport but requires optimized interfacial chemistry for efficient device operation.
  • Comparison : While both spB-BPy2 and the target compound utilize bipyridinyl groups for electron coordination, spB-BPy2’s borolyl and terpyridine components broaden its electronic applications, unlike the simpler benzoate ester structure of the target compound.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Applications Key Properties/Findings References
Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate C₁₉H₁₆N₂O₃ Bipyridinyl, benzoate ester Ligand for metal complexes Enables DNA binding via metal coordination
(2-([2,2'-Bipyridin]-6-yl)phenyl)platinum(II) C₂₃H₁₈N₂Pt Platinum center, bipyridinyl Anticancer research Binds G-quadruplex DNA selectively
spB-BPy2 Complex Bipyridinyl, terpyridine, borolyl OLED electron transport Electron injection efficiency depends on LiF interaction
Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate C₁₇H₁₆O₅ Formyl, methoxy, benzoate ester Chemical synthesis intermediate Formyl group enables further functionalization

Biological Activity

Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bipyridine moiety connected to a methoxybenzoate structure. The presence of the bipyridine group is significant as it often enhances the compound's ability to interact with biological targets.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play critical roles in cancer cell signaling pathways.
  • Receptor Binding : It binds to certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Cell line assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : Preliminary results suggest antifungal activity against Candida species, making it a candidate for further investigation in treating fungal infections .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening assay:

  • Methodology : Disc diffusion method was employed to assess the antibacterial activity.
  • Results : Zones of inhibition were observed at concentrations as low as 50 µg/disc against E. coli and S. aureus .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusZone of inhibition (10 mm)
Escherichia coliZone of inhibition (12 mm)
Candida speciesModerate antifungal activity

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